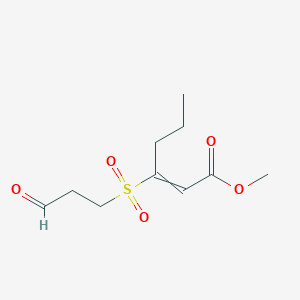![molecular formula C14H26O2 B14191875 Bicyclo[2.2.2]octane-2,3-dimethanol, 1-methyl-4-(1-methylethyl)- CAS No. 853260-62-5](/img/structure/B14191875.png)
Bicyclo[2.2.2]octane-2,3-dimethanol, 1-methyl-4-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.2.2]octane-2,3-dimethanol, 1-methyl-4-(1-methylethyl)-: is a complex organic compound characterized by a bicyclic structure. This compound is notable for its unique three-dimensional framework, which imparts distinct chemical and physical properties. The bicyclo[2.2.2]octane core is a common motif in organic chemistry, often used in the synthesis of various bioactive molecules and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.2]octane-2,3-dimethanol, 1-methyl-4-(1-methylethyl)- typically involves multiple steps, starting from simpler bicyclic precursors. One common method involves the Diels-Alder reaction, which forms the bicyclic core. Subsequent functionalization steps introduce the dimethanol and isopropyl groups. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[2.2.2]octane-2,3-dimethanol, 1-methyl-4-(1-methylethyl)-: undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dimethanol groups into corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives .
Applications De Recherche Scientifique
Bicyclo[2.2.2]octane-2,3-dimethanol, 1-methyl-4-(1-methylethyl)-: has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and as a scaffold for drug design.
Industry: It is used in the production of advanced materials, such as polymers and resins
Mécanisme D'action
The mechanism of action of Bicyclo[2.2.2]octane-2,3-dimethanol, 1-methyl-4-(1-methylethyl)- involves its interaction with specific molecular targets. The compound’s unique structure allows it to fit into enzyme active sites, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bicyclo[2.2.2]octane-1,4-diol
- Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride
- Bicyclo[2.2.2]octane-2-carboxylic acid
Uniqueness
Compared to these similar compounds, Bicyclo[2.2.2]octane-2,3-dimethanol, 1-methyl-4-(1-methylethyl)- is unique due to its specific functional groups and three-dimensional structure. These features confer distinct reactivity and interaction profiles, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
853260-62-5 |
|---|---|
Formule moléculaire |
C14H26O2 |
Poids moléculaire |
226.35 g/mol |
Nom IUPAC |
[3-(hydroxymethyl)-1-methyl-4-propan-2-yl-2-bicyclo[2.2.2]octanyl]methanol |
InChI |
InChI=1S/C14H26O2/c1-10(2)14-6-4-13(3,5-7-14)11(8-15)12(14)9-16/h10-12,15-16H,4-9H2,1-3H3 |
Clé InChI |
KHQWFOUFHWJQNQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C12CCC(CC1)(C(C2CO)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Iodo-6-methyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one](/img/structure/B14191799.png)
![1-Bromo-4-[(2S)-2-(pentyloxy)propyl]benzene](/img/structure/B14191808.png)

![[1-(Diphenylphosphoryl)propyl]propanedinitrile](/img/structure/B14191823.png)



![N-Cyclohexyl-4-[(2,2,2-trifluoroethoxy)methyl]cyclohexan-1-amine](/img/structure/B14191849.png)





![5-[(Bicyclo[2.2.1]heptan-2-yl)amino]pentane-1-sulfonic acid](/img/structure/B14191880.png)
